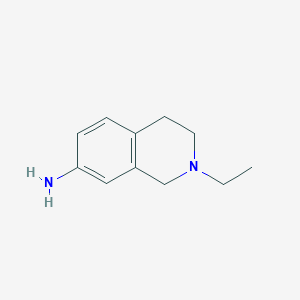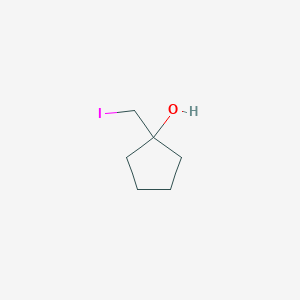
(2-Aminoethyl)(cyclopropylmethyl)amine
Descripción general
Descripción
(2-Aminoethyl)(cyclopropylmethyl)amine, also known as N-(cyclopropylmethyl)-1,2-ethanediamine, is a chemical compound with the molecular formula C₆H₁₄N₂. This compound is characterized by the presence of both an aminoethyl group and a cyclopropylmethyl group attached to the nitrogen atom.
Mecanismo De Acción
Target of Action
It’s known that amines can interact with various biological targets, including enzymes and receptors .
Mode of Action
Amines are known to interact with their targets through various mechanisms, such as hydrogen bonding and electrostatic interactions .
Biochemical Pathways
Amines are involved in various biochemical processes, including the synthesis of proteins and neurotransmitters . The compound’s cyclopropane moiety might be involved in biosynthetic pathways, as cyclopropane is widespread in natural products and is usually essential for biological activities .
Pharmacokinetics
The properties of amines can be influenced by factors such as their size, charge, and the presence of functional groups .
Result of Action
Some derivatives of bis(2-aminoethyl)amine have been screened for their in vitro cytotoxic activity against a panel of human cancer cell lines .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (2-Aminoethyl)(cyclopropylmethyl)amine. For instance, the compound’s stability and reactivity can be affected by factors such as temperature, pH, and the presence of other chemicals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-Aminoethyl)(cyclopropylmethyl)amine typically involves the reaction of cyclopropylmethylamine with ethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced reactors and purification techniques ensures the efficient production of the compound with minimal impurities. The scalability of the synthesis process is crucial for meeting the demands of various applications .
Análisis De Reacciones Químicas
Types of Reactions: (2-Aminoethyl)(cyclopropylmethyl)amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions include amine oxides, reduced amine derivatives, and various substituted amine compounds, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
(2-Aminoethyl)(cyclopropylmethyl)amine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products
Comparación Con Compuestos Similares
Ethylenediamine: A simple diamine with two amino groups attached to an ethylene backbone.
Cyclopropylamine: Contains a cyclopropyl group attached to an amino group.
N-Methylcyclopropylamine: Similar structure with a methyl group attached to the nitrogen atom.
Comparison: (2-Aminoethyl)(cyclopropylmethyl)amine is unique due to the presence of both an aminoethyl group and a cyclopropylmethyl group. This dual functionality imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to ethylenediamine and cyclopropylamine, it offers a more complex structure that can interact with a broader range of molecular targets .
Propiedades
IUPAC Name |
N'-(cyclopropylmethyl)ethane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c7-3-4-8-5-6-1-2-6/h6,8H,1-5,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJGMFMZLKFEDGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid](/img/structure/B3079695.png)








![4-{5H-pyrimido[5,4-b]indol-4-yl}morpholine](/img/structure/B3079765.png)


![5-(tert-Butoxycarbonyl)-2-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B3079789.png)

